ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a brominated phenyl ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 3-bromoaniline with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This is followed by esterification to introduce the ethyl ester group. The reaction conditions often require a catalyst and elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The brominated phenyl ring and pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with the bromine atom at the para position.
1-(3-Chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester: Methyl ester instead of ethyl ester.
Uniqueness: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its binding affinity to certain biological targets, making it a valuable compound for drug design and other applications.
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 |
InChI Key |
UBEVIZMFXADJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.